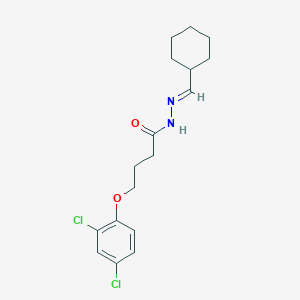
(4-bromophenyl)(2,3-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)(2,3-dimethoxybenzyl)amine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
Mécanisme D'action
The mechanism of action of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is similar to other psychedelic drugs. It binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are still being studied. However, it is known to cause profound alterations in perception, mood, and cognition. Users have reported experiencing vivid visual and auditory hallucinations, altered sense of time and space, and profound emotional experiences. These effects are thought to be due to the activation of the serotonin 2A receptor and the release of neurotransmitters such as dopamine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments include its potency and selectivity for the serotonin 2A receptor. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, the use of (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments is limited by its psychoactive properties and potential for abuse. Specialized equipment and expertise are required for its handling and synthesis, making it less accessible to researchers without the necessary resources.
Orientations Futures
There are several future directions for research on (4-bromophenyl)(2,3-dimethoxybenzyl)amine. One potential application is in the development of novel therapies for mental health disorders such as depression and anxiety. Studies have shown that psychedelic drugs can have profound and long-lasting effects on mood and cognition, making them a promising avenue for future research. Additionally, further studies are needed to understand the long-term effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine on the brain and its potential for abuse. This will help to inform policy decisions regarding its legal status and regulation.
Conclusion
In conclusion, (4-bromophenyl)(2,3-dimethoxybenzyl)amine is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, its scientific research applications are focused on its effects on the central nervous system and its potential therapeutic applications. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, leading to altered perception, mood, and thought processes. Its potency and selectivity make it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its psychoactive properties and potential for abuse limit its use in lab experiments and highlight the need for further research to understand its long-term effects on the brain.
Méthodes De Synthèse
The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 4-bromophenylmagnesium bromide, followed by the addition of ammonium chloride and sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques. The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is relatively straightforward and can be achieved in a few steps. However, due to its psychoactive properties, the synthesis and handling of this compound require specialized knowledge and equipment.
Applications De Recherche Scientifique
The scientific research applications of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are mainly focused on its effects on the central nervous system. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. This makes it a valuable tool for studying the mechanisms of action of these compounds and their potential therapeutic applications.
Propriétés
IUPAC Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLHEDGTQWMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)



![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)